3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol
Description
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-propan-2-ylbicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-6(2)7-3-8(9,4-7)5-7/h6,9H,3-5H2,1-2H3 |
InChI Key |
ARFVLNRUTLGTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial applications.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol, often employs photoredox conditions or triethylborane catalysis . These methods allow for the large-scale synthesis of functionalized bicyclo[1.1.1]pentanes, which are used in drug discovery and other applications .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a bioisostere in drug design.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the development of new materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to flat molecules. This can enhance its potency, selectivity, and pharmacokinetic profile . The high s-character of its orbitals makes it electron-withdrawing, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings and other groups.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid:
Uniqueness
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol is unique due to its specific functional groups and three-dimensional structure. This uniqueness allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in drug discovery and other scientific research .
Biological Activity
3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Bicyclo[1.1.1]pentanes (BCPs) are recognized as bioisosteres of para-substituted benzene rings, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, antibacterial effects, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol typically involves advanced organic synthesis techniques, including asymmetric synthesis and radical reactions. Recent studies have demonstrated effective methods for synthesizing various BCP derivatives, which can be tailored for specific biological applications .
Anti-inflammatory Properties
Research indicates that BCPs exhibit significant anti-inflammatory activity. A study evaluated several BCP-containing compounds for their impact on inflammatory responses, revealing that certain derivatives, including those similar to 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol, significantly reduced lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% . This reduction was accompanied by a downregulation of pro-inflammatory cytokines such as TNFα and MCP1.
Table 1: Anti-inflammatory Activity of BCP Derivatives
| Compound | IC50 (pM) | Effect on TNFα Release (%) |
|---|---|---|
| 3-(Propan-2-yl)BCP | <10 | 50 |
| BCP-sLXm 6a | <5 | 60 |
| Control (No Drug) | - | 100 |
Antibacterial Effects
The antibacterial activity of BCP derivatives has also been investigated. A notable example includes the evaluation of a BCP analogue against various bacterial strains, demonstrating effectiveness against both gram-positive and gram-negative bacteria. Notably, a derivative exhibited superior activity compared to traditional antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus due to its unique structural features that enhance binding affinity .
Table 2: Antibacterial Activity of BCP Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
|---|---|---|
| U-87947E | 0.5 µg/mL | S. aureus |
| Ciprofloxacin | 2 µg/mL | S. aureus |
| Control | - | - |
Case Study 1: Inflammation Regulation
In a controlled study, the administration of a BCP derivative led to a marked decrease in inflammatory markers in animal models of acute inflammation. The compound's ability to modulate the immune response suggests its potential as a therapeutic agent in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 2: Antimicrobial Resistance
Another significant study highlighted the use of BCP derivatives in combating antibiotic-resistant infections. The compound demonstrated efficacy in reducing bacterial load in infected tissues, showcasing its potential as an alternative treatment option for resistant infections .
Q & A
Q. What are the recommended synthetic routes for 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol, and what challenges arise during synthesis?
- Methodological Answer : The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane scaffold. One approach is the reduction of a ketone precursor (e.g., 1-{bicyclo[1.1.1]pentan-1-yl}propan-2-one) using agents like NaBH₄ or LiAlH₄ under anhydrous conditions . Challenges include:
- Steric hindrance : The strained bicyclo structure limits reagent accessibility.
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) to separate byproducts. Monitor purity via TLC or HPLC.
- Yield optimization : Conduct reactions at low temperatures (−20°C to 0°C) to minimize side reactions.
Q. How can researchers characterize the physicochemical properties of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol?
- Methodological Answer : Key characterization steps include:
- Polar Surface Area (PSA) : Calculate using software (e.g., ChemAxon) or compare with similar bicyclo alcohols (e.g., PSA ≈ 20–25 Ų for tertiary alcohols) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify unique bicyclo proton environments (e.g., δ 1.2–2.5 ppm for bridgehead protons) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., 140–160 g/mol).
- Stability Testing : Perform accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to assess hydrolytic stability.
Q. What safety protocols are critical when handling 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol?
- Methodological Answer : Refer to safety data from structurally similar compounds (e.g., N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide):
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with gas detectors.
- First Aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol in substitution reactions?
- Methodological Answer :
- Steric Effects : The bicyclo scaffold creates a rigid, concave structure, hindering nucleophilic attack at the bridgehead. Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group selectively .
- Electronic Effects : The electron-rich bicyclo system stabilizes carbocation intermediates in SN1 reactions. Confirm via DFT calculations (e.g., Gaussian) to map charge distribution .
Q. What computational strategies can predict the conformational stability of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate energy minima using software like GROMACS to assess strain energy (≈30–40 kcal/mol for bicyclo[1.1.1]pentanes) .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to compare bond angles with crystallographic data (e.g., bridgehead C-C-C ≈ 60°) .
Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?
- Methodological Answer :
- Standardized Protocols : Use DSC (Differential Scanning Calorimetry) with a heating rate of 10°C/min under nitrogen to determine melting points accurately .
- Purity Verification : Cross-validate via elemental analysis (C, H, N ±0.3%) and high-resolution MS .
Q. What role does 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol play in medicinal chemistry scaffold design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
